Jerangolid A

Description

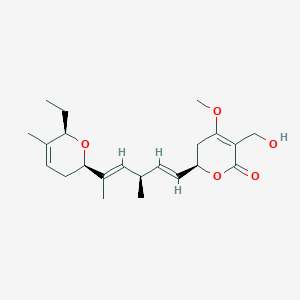

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(2R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-5-(hydroxymethyl)-4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C22H32O5/c1-6-19-15(3)8-10-20(27-19)16(4)11-14(2)7-9-17-12-21(25-5)18(13-23)22(24)26-17/h7-9,11,14,17,19-20,23H,6,10,12-13H2,1-5H3/b9-7+,16-11+/t14-,17+,19-,20-/m1/s1 |

InChI Key |

MEBIEOPXFPLSPF-AKKMNRGHSA-N |

Isomeric SMILES |

CC[C@@H]1C(=CC[C@@H](O1)/C(=C/[C@H](C)/C=C/[C@H]2CC(=C(C(=O)O2)CO)OC)/C)C |

Canonical SMILES |

CCC1C(=CCC(O1)C(=CC(C)C=CC2CC(=C(C(=O)O2)CO)OC)C)C |

Synonyms |

jerangolid A |

Origin of Product |

United States |

Biosynthetic Pathway Elucidation of Jerangolid a

Polyketide Synthase (PKS) Architecture and Modular Assembly

The biosynthesis of the Jerangolid A backbone is carried out by a type I modular polyketide synthase (PKS). These large, multifunctional enzymes are organized in an assembly-line fashion, where each module is responsible for a single cycle of chain elongation and subsequent chemical modification. The core catalytic domains found in each module are the ketosynthase (KS), the acyltransferase (AT), and the acyl carrier protein (ACP). The AT domain selects an appropriate extender unit, such as malonyl-CoA or methylmalonyl-CoA, and loads it onto the ACP. Following this, the KS domain catalyzes a decarboxylative Claisen condensation, which extends the growing polyketide chain.

The Jerangolid PKS system exemplifies this modular paradigm. The final structure of the polyketide chain is determined by the specific sequence of modules and the presence of optional reductive domains within each, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, which dictate the processing of the β-keto group at each step. A key structural motif, the pyran ring common to both jerangolids and the related ambruticins, is thought to be formed by an intramolecular reaction while the intermediate is still tethered to the PKS. The entire process concludes with the release of the polyketide, a step catalyzed by a C-terminal thioesterase (TE) domain.

Post-PKS Enzymatic Modifications and Tailoring Reactions

Once the PKS has synthesized the initial polyketide chain, a variety of tailoring enzymes act upon it to produce the final, biologically active this compound. These modifications include methylation and several oxidative transformations.

O-Methyltransferase Activity (e.g., JerF)

A crucial tailoring reaction in the jerangolid pathway is the O-methylation of a hydroxypyranone intermediate, a reaction catalyzed by the O-methyltransferase JerF. This enzyme converts the direct PKS product, projerangolid, into the intermediate jerangolid E by transforming a dihydro-2H-pyran-2,4(3H)-dione moiety into a 4-methoxy-5,6-dihydro-2H-pyran-2-one. The resulting methylenolether is not only a defining feature of the jerangolid structure but is also essential for subsequent oxidative modifications. JerF represents the first known enzyme to catalyze the formation of such a non-aromatic, cyclic methylenolether.

Oxygenase-Catalyzed Oxidations (e.g., JerL, JerP, JerO)

The jerangolid biosynthetic gene cluster contains genes for several oxygenases that perform late-stage tailoring. Specifically, the Rieske oxygenase JerP and the NAD(P)/FAD-dependent oxidoreductase JerO are responsible for introducing a double bond into the jerangolid scaffold. Genetic knockout studies have confirmed their function; deletion of either the jerP or jerO gene abolishes this compound production and leads to the accumulation of jerangolid H, an analog that lacks the 13,14-double bond. These enzymes are homologous to AmbP and AmbO from the ambruticin (B1664839) pathway, sharing 78% sequence identity. Another oxygenase, JerL, is also presumed to be involved in the oxidative tailoring process.

Non-Canonical Enzymatic Transformations in Polyketide Biosynthesis

The biosynthesis of jerangolids and the closely related ambruticins is notable for a variety of unusual enzymatic reactions. The formation of the pyran ring via an intramolecular reaction on a PKS-bound intermediate is a prime example of such a non-canonical transformation. Furthermore, the ambruticin pathway involves the formation of a methylcyclopropane (B1196493) ring and a putative carbon atom excision, which are thought to occur on the PKS assembly line, possibly through a Favorskii-type rearrangement. These complex and unusual enzymatic steps highlight the remarkable catalytic diversity found in myxobacterial natural product biosynthesis.

Genetic Engineering Approaches to Biosynthesis Studies

The elucidation of the this compound biosynthetic pathway has been significantly advanced by genetic engineering. The creation of targeted gene knockout mutants in the producing organism, Sorangium cellulosum, has allowed researchers to assign functions to specific enzymes within the pathway.

A clear example is the functional characterization of the oxygenases JerP and JerO. As mentioned, individual deletion of the jerP and jerO genes in S. cellulosum resulted in the production of jerangolid H instead of this compound. This provided direct evidence that the JerP/JerO enzyme system is responsible for the desaturation event that forms the 13,14-double bond. Similarly, feeding jerangolid H to an engineered Sorangium strain containing only the homologous ambP and ambO genes resulted in its conversion to this compound, further confirming the function of this class of enzymes. These genetic manipulation techniques, coupled with the chemical analysis of metabolites produced by the mutant strains, are indispensable tools for unraveling the sequence and mechanisms of complex biosynthetic pathways.

Comparative Biosynthesis with Related Myxobacterial Metabolites

The biosynthetic pathway of this compound is closely related to that of the ambruticins, another family of antifungal polyketides also produced by Sorangium cellulosum. Comparative analysis of their respective biosynthetic gene clusters reveals significant homology, pointing to a shared evolutionary ancestry. This comparative approach has been highly beneficial for understanding both pathways.

Key similarities include a conserved PKS architecture responsible for synthesizing a common polyketide backbone, which includes the on-PKS formation of a tetrahydropyran (B127337) ring. The functional conservation is striking in the tailoring stages as well. The JerP and JerO enzymes in the jerangolid pathway are functional homologs of AmbP and AmbO in the ambruticin pathway, both catalyzing a desaturation step. However, despite the overarching similarities, differences in the gene clusters and the activities of specific tailoring enzymes, such as the unique methylcyclopropane formation in ambruticin biosynthesis, lead to the distinct structural features of the final natural products. Studying these parallel yet divergent pathways offers valuable insights into the mechanisms by which microbial biosynthetic machinery generates chemical diversity.

Enzymes in this compound Biosynthesis

| Enzyme | Type | Proposed Function |

| Jer PKS | Type I Polyketide Synthase | Assembly of the polyketide backbone. |

| JerTE | Thioesterase | Releases the final polyketide chain from the PKS. |

| JerF | O-Methyltransferase | Catalyzes the formation of a 4-methoxy-5,6-dihydro-2H-pyran-2-one ring. |

| JerP | Rieske Oxygenase | Part of a system that introduces the 13,14-double bond. |

| JerO | NAD(P)/FAD-dependent Oxidoreductase | Works with JerP to introduce the 13,14-double bond. |

| JerL | Oxygenase | Implicated in oxidative tailoring of the jerangolid scaffold. |

Chemical Synthesis Methodologies for Jerangolid a

Total Synthesis Strategies for Jerangolid A and its Congeners

The total synthesis of this compound and its related compounds has been approached through various convergent strategies, which involve the independent synthesis of key fragments followed by their strategic coupling. This approach allows for flexibility and efficiency in constructing such a complex molecular architecture.

The first total synthesis of this compound, accomplished by Hanessian and coworkers, exemplifies a convergent retrosynthetic strategy. acs.orgnih.gov The molecule was disconnected into three primary building blocks: a dihydropyran subunit, a lactone segment, and a phosphonamide reagent for a key olefination reaction. beilstein-journals.org The retrosynthetic analysis is depicted as breaking the molecule down into these key fragments, which can be synthesized from commercially available chiral starting materials. acs.orgnih.gov

Disconnection 1 (C12-C13 Olefin): A primary disconnection is made at the C12-C13 double bond, which is envisioned to be formed via a phosphonamide-anion based olefination. This breaks the molecule into a western fragment containing the dihydropyran ring and an eastern fragment.

Disconnection 2 (C6-C7 Olefin): A second key disconnection at the C6-C7 double bond, planned to be constructed using a Julia-Kocienski olefination, separates the lactone-containing fragment from the central polyene chain. acs.orgnih.gov

This leads to three key fragments:

The Dihydropyran Subunit: This fragment was traced back to the readily available (R)-Roche ester. acs.orgnih.gov

The Lactone Segment: The synthesis of this portion originated from (S)-glycidol. acs.orgnih.gov

The Central Connector: A phosphonamide reagent was designed for the crucial C-C bond formation. beilstein-journals.org

A different strategy was developed for the synthesis of other jerangolids, such as jerangolid D. Markó and coworkers devised a highly convergent synthesis where the molecule was disconnected into three main fragments. researchgate.netcapes.gov.br The key disconnections involved a modified Julia olefination to form the skipped diene system. capes.gov.br Similarly, a strategy for jerangolid B and other derivatives involved retrosynthetic disconnection to a central skipped 1,4-pentadiyne building block and an epoxyaldehyde, which would form the dihydropyran ring. researchgate.netuni-saarland.de These varied approaches highlight the modular nature of the jerangolid structure, allowing for different strategic bond disconnections and fragment choices.

The stereocontrolled synthesis of the heterocyclic portions of the jerangolids is a critical challenge in their total synthesis. Several elegant strategies have been developed to construct the dihydropyran and lactone rings with high diastereoselectivity.

In the seminal total synthesis of this compound, the dihydropyran subunit was constructed using a highly syn-selective Lewis acid-catalyzed 6-endo-trig cyclization. acs.orgnih.gov This key step involved treating an allylic 1,3-diol with a Lewis acid, which promoted the cyclization to form the 2,6-syn-disubstituted dihydropyran ring with excellent diastereoselectivity. acs.orgbeilstein-journals.org This type of reaction, proceeding through an oxonium ion intermediate, is a powerful method for constructing six-membered oxygen heterocycles. researchgate.net The stereochemical outcome is often dictated by a chair-like transition state that minimizes steric interactions. Other syntheses of dihydropyran-containing natural products have also utilized Lewis acids like BF₃·OEt₂ or Re₂O₇ to catalyze dehydrative cyclizations of diols, yielding the desired ring systems with high stereocontrol. researchgate.net

An alternative and powerful strategy for forming the pyran ring in jerangolid congeners is the intramolecular oxa-Michael addition (IMOMA). This method was a key step in a convergent synthesis of the late-stage biosynthetic intermediates projerangolid and jerangolid E. acs.orgnih.gov The biosynthesis of related natural products, such as the ambruticins, is also proposed to involve an IMOMA to generate the dihydropyran ring from a linear polyketide precursor. rsc.orgresearchgate.net In the synthetic context, a hydroxy-enone or a related precursor undergoes a base- or acid-catalyzed cyclization where the hydroxyl group adds to the α,β-unsaturated system in a conjugate fashion. This approach offers high stereocontrol, making it valuable for constructing saturated oxygen heterocycles. researchgate.net The synthesis of jerangolid D has also been approached using strategies where the tetrahydropyran (B127337) ring is formed via an intramolecular oxa-Michael addition. researchgate.net

Epoxidation of an unsaturated alcohol followed by a regioselective intramolecular epoxide ring-opening provides another robust pathway to substituted pyran rings. This biomimetic strategy mimics the proposed biosynthesis of related polyether natural products. rsc.orgresearchgate.net A synthetic strategy toward the jerangolid pharmacophore utilized a Shi epoxidation to create a chiral epoxy aldehyde with high enantiomeric excess. researchgate.net This epoxy aldehyde was then coupled with a central building block, and a subsequent nucleophilic 6-endo-tet epoxide opening was employed to form the pyran structure. researchgate.net This method is advantageous as the stereochemistry of the epoxide, often installed with high fidelity using asymmetric epoxidation methods, directly translates to the stereocenters in the resulting cyclic ether. researchgate.net This strategy has been explored for the synthesis of both tetrahydropyran and dihydropyran rings within the broader family of ambruticins and jerangolids. researchgate.netrsc.org

The assembly of the full carbon skeleton of this compound and its congeners from the key fragments relies on a series of strategic carbon-carbon bond-forming reactions. These reactions are chosen for their efficiency, stereoselectivity, and functional group tolerance.

In the first total synthesis of this compound, two different olefination reactions were pivotal. acs.orgnih.gov

Phosphonamide-Anion Based Olefination: This novel application was used to construct one of the trisubstituted double bonds of the skipped diene system. acs.orgnih.gov The use of a chiral phosphonamide reagent allows for asymmetric olefination, providing control over the geometry of the newly formed double bond. beilstein-journals.org

Julia-Kocienski Olefination: This well-established and reliable reaction was used to form the other key double bond, linking the central part of the molecule to the lactone-containing fragment. acs.orgnih.gov This reaction is known for its high E-selectivity in many cases and its tolerance of complex substrates.

Syntheses of other jerangolids and related intermediates have also heavily relied on these and other modern C-C bond-forming methods:

Julia-Kocienski Olefination: This has been a recurring method in various syntheses, including the synthesis of jerangolid D and intermediates of ambruticin (B1664839). researchgate.netacs.orgrsc.org

Olefin Cross-Metathesis: In the synthesis of projerangolid and jerangolid E, olefin cross-metathesis was a key coupling reaction. acs.orgnih.gov This powerful reaction, often catalyzed by ruthenium complexes, allows for the direct coupling of two olefin-containing fragments.

Carreira Alkynylation: A strategy towards jerangolid B involved coupling a skipped diyne building block with an epoxy aldehyde via a Carreira alkynylation. researchgate.net This reaction allows for the addition of a terminal alkyne to an aldehyde, creating a propargylic alcohol that can be further manipulated. researchgate.net

Sakurai Condensation: A diastereoselective multicomponent Sakurai condensation was a key step in assembling the dihydropyran ring in a total synthesis of jerangolid D. researchgate.net

Blaise Reaction: The same synthesis of jerangolid D employed a Blaise reaction, which involves the reaction of an organozinc reagent with a nitrile, to construct the lactone ring. researchgate.netcapes.gov.br

These varied reactions underscore the toolkit available to synthetic chemists for the construction of complex natural products like the jerangolids.

Carreira Alkynylation and Related Couplings

Application of Chiral Pool and Asymmetric Catalysis

The synthesis of this compound heavily relies on the use of chiral building blocks and asymmetric catalysis to establish the numerous stereocenters within the molecule. nih.govacs.orgnih.gov The "chiral pool" refers to the collection of readily available, enantiopure natural products like amino acids and sugars that can be used as starting materials. wikipedia.orgddugu.ac.in

In the first total synthesis of this compound, readily available (R)-Roche ester and (S)-glycidol were utilized as chiral starting materials, or "chirons". acs.orgnih.govacs.org This approach leverages the inherent chirality of these molecules to control the stereochemistry of the final product. wikipedia.org

Asymmetric catalysis, on the other hand, involves the use of a chiral catalyst to induce stereoselectivity in a reaction. nih.govddugu.ac.in A key example in the synthesis of this compound is the highly syn-selective Lewis acid-catalyzed 6-endo-trig cyclization for the construction of the dihydropyran subunit. nih.govacs.org This reaction, catalyzed by BF₃·OEt₂, proceeds with high diastereoselectivity to form the desired cyclic ether. acs.org The strategic application of both chiral pool synthesis and asymmetric catalysis is essential for the efficient and stereocontrolled construction of complex molecules like this compound. nih.gov

| Starting Material | Chiral Source | Key Asymmetric Reaction | Catalyst | Outcome | Reference |

| (R)-Roche ester, (S)-glycidol | Chiral Pool | 6-endo-trig cyclization | BF₃·OEt₂ | syn-dihydropyran | acs.orgnih.govacs.org |

Synthesis of Biosynthetic Intermediates

The synthesis of late-stage biosynthetic intermediates of the jerangolid pathway, such as projerangolid and jerangolid E, provides valuable insights into the natural production of these compounds and allows for the study of the enzymes involved. acs.orgnih.gov A highly convergent synthetic route has been developed for these intermediates, which was also adapted to produce novel non-natural derivatives. acs.org

The key steps in this synthetic strategy include:

Julia–Kocienski Olefination: To couple a methylketone fragment with a sulfone. acs.org

Olefin Cross Metathesis: For the final, convergent coupling of the vinylpyrone and the diene fragments. acs.orgfigshare.com

Stereoselective Tetrahydropyran Formation: Achieved through an intramolecular oxa-Michael addition. acs.orgfigshare.com

Divergent Synthesis of Jerangolid Derivatives and Analogues

Divergent synthesis is a powerful strategy for creating a library of related compounds from a common intermediate. beilstein-journals.org This approach is particularly valuable for exploring the structure-activity relationships of natural products like the jerangolids. The synthetic methodologies developed for the total synthesis of this compound and its biosynthetic intermediates are well-suited for a divergent approach. acs.orgbeilstein-journals.org

For instance, the convergent synthesis of projerangolid and jerangolid E was successfully adapted to produce non-natural derivatives, including 9-(Z)-jerangolid E and 5-epi-projerangolid. acs.org This demonstrates the flexibility of the established synthetic route. The late-stage olefin cross-metathesis is particularly advantageous for a divergent strategy, as it allows for the introduction of various pyrone fragments at a late stage of the synthesis. acs.org The development of divergent synthetic routes is crucial for generating novel jerangolid analogues with potentially improved or novel biological activities. okayama-u.ac.jp

Methodological Developments Inspired by Jerangolid Synthesis

The total synthesis of this compound and its analogs has been a fertile ground for the creation and validation of new chemical reactions and strategies. These endeavors go beyond simply assembling the target molecule; they contribute to the broader toolkit of synthetic organic chemistry. The challenges posed by the stereochemically rich structure of this compound, with its dihydropyran core and polyketide chain, have prompted chemists to devise elegant and efficient solutions.

One of the notable methodological advancements highlighted during the synthesis of this compound is the application of phosphonamide-anion based olefination. nih.gov This method proved to be a key step in constructing parts of the molecule. nih.gov The synthesis of phosphonamides themselves can be achieved through several methods, including the Arbuzov reaction, condensation of diamines with phosphonic acid dichlorides, nucleophilic displacement, and alkylation of 2-oxo-1,3,2-diazaphospholidine. beilstein-journals.org The use of chiral phosphonamide anions has been particularly valuable in asymmetric synthesis for creating di- and trisubstituted double bonds. beilstein-journals.org

Furthermore, the construction of the dihydropyran subunit of this compound involved a highly syn-selective Lewis acid-catalyzed 6-endo-trig cyclization. nih.govacs.org This type of cyclization represents a significant strategic development for the stereocontrolled synthesis of substituted pyran rings, which are common motifs in many natural products. researchgate.netresearchgate.net

Other key reactions that have been showcased and refined in the context of Jerangolid synthesis include the Julia-Kocienski olefination for fragment coupling and olefin cross-metathesis. nih.govresearchgate.netresearchgate.net The challenges of forming specific carbon-carbon bonds and controlling stereochemistry have also led to the exploration of reactions like the Carreira alkynylation and Nicholas reaction in synthetic approaches toward the jerangolid core structure. researchgate.net

The quest for more efficient and convergent syntheses has also inspired the development of multi-component reactions. For instance, a three-component coupling strategy was employed in the synthesis of Jerangolid D, a related natural product, to assemble a key acyclic ether intermediate that could then be cyclized to form the dihydropyran ring via ring-closing metathesis. researchgate.netgrafiati.com These methodological innovations, born from the challenges of synthesizing complex molecules like the jerangolids, have a lasting impact on the field of organic synthesis. acs.org

The following table summarizes some of the key methodological developments and strategies that have been applied or developed in the context of this compound and its analogs' synthesis:

| Methodology/Reaction | Purpose in Synthesis | Key Features | Research Group/Reference |

| Phosphonamide-Anion Olefination | Construction of di- and trisubstituted double bonds | Utilizes chiral phosphonamide anions for asymmetric synthesis. | Hanessian et al. nih.gov |

| Lewis Acid Catalyzed 6-endo-trig Cyclization | Formation of the dihydropyran ring | Highly syn-selective, stereocontrolled synthesis of substituted pyrans. | Hanessian et al. nih.govacs.org |

| Julia-Kocienski Olefination | Coupling of molecular fragments | A reliable method for forming carbon-carbon double bonds. | Hanessian et al. nih.gov |

| Carreira Alkynylation | Coupling of building blocks | Used to connect an epoxy aldehyde with a central diyne fragment. | Jauch et al. researchgate.net |

| Nicholas Reaction | Removal of a propargylic hydroxyl group | A deoxygenation method. | Jauch et al. researchgate.net |

| Three-Component Coupling / RCM | Formation of the dihydropyran ring | Convergent assembly of an acyclic ether followed by ring-closing metathesis. | Markó et al. grafiati.com |

| Olefin Cross Metathesis | Coupling of molecular fragments | A powerful tool for carbon-carbon double bond formation in complex settings. | Hahn et al. researchgate.netresearchgate.net |

| Intramolecular oxa-Michael addition | Formation of the tetrahydropyran ring | Stereoselective cyclization to form the core ring structure. | Hahn et al. researchgate.netresearchgate.net |

Molecular Mechanisms of Jerangolid a Biological Activity

Investigation of Cellular Targets and Signaling Pathways

The antifungal action of Jerangolid A is primarily attributed to its interference with crucial cellular signaling pathways in fungi.

High Osmolarity Glycerol (B35011) (HOG) Signaling Pathway Interactions

A key target of this compound is the High Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal response to osmotic stress. nih.govnih.gov This pathway, homologous to the mitogen-activated kinase (MAPK) pathway in animals, allows fungi to adapt to environments with high solute concentrations by producing and accumulating intracellular glycerol. nih.gov

This compound, much like the structurally similar compound ambruticin (B1664839), appears to induce the HOG pathway even in the absence of external osmotic stress. nih.govnih.gov This aberrant activation leads to the excessive intracellular accumulation of glycerol, which can cause cell leakage and ultimately cell death. nih.gov Evidence suggests that fungal strains resistant to jerangolids exhibit cross-resistance to other antifungal agents known to target the HOG pathway, such as phenylpyrroles (e.g., pyrrolnitrin (B93353) and fludioxonil). nih.gov This observation strongly supports the HOG pathway as a primary target of this compound. The fungicidal properties of these compounds are likely due to the improper activation of this pathway. researchgate.net

Identification of Intracellular Molecular Receptors

While the HOG pathway is a confirmed target, the precise intracellular molecular receptors that this compound directly binds to are still under investigation. In the context of the HOG pathway, histidine kinases located in the fungal membrane or cytosol are believed to act as stress sensors. nih.gov For instance, in Saccharomyces cerevisiae, the Sln1 sensor, a group VI histidine kinase, is a key initiator of the signaling cascade. nih.gov It is plausible that this compound interacts with such sensor kinases or other upstream components of the HOG pathway to trigger its downstream effects. Further research, potentially utilizing techniques like molecular docking and affinity-based proteomics, is needed to definitively identify the direct molecular receptors of this compound within the fungal cell. amazonaws.comopenaccessjournals.com

Molecular Interactions and Binding Affinity Studies

The interaction between a ligand like this compound and its molecular target is governed by a complex interplay of various non-covalent forces. These interactions determine the binding affinity and specificity of the compound. Computational methods such as molecular docking are instrumental in predicting these interactions and estimating binding affinities. openaccessjournals.comopenaccessjournals.com

Molecular docking simulations can model the preferred orientation of this compound within the binding pocket of a target protein, providing insights into potential hydrogen bonds, van der Waals forces, and electrostatic interactions. openaccessjournals.com Scoring functions are then used to evaluate the stability of the predicted complex and estimate the binding affinity. openaccessjournals.com While specific binding affinity values for this compound with its receptors are not yet extensively documented in publicly available literature, the potent antifungal activity of this compound suggests a high affinity for its target(s). researchgate.net The development of quantitative structure-activity relationships (QSAR) can further refine the understanding of how this compound's chemical structure correlates with its binding affinity and biological activity. numberanalytics.com

Structure-Activity Relationship (SAR) Elucidation

The relationship between the chemical structure of this compound and its biological activity is a critical area of study for the development of more potent and selective antifungal agents. wikipedia.org

Systematic Modification of the Polyketide Backbone

This compound possesses a complex polyketide backbone, the systematic modification of which can provide valuable insights into its mechanism of action. nih.govbeilstein-journals.org The biosynthesis of jerangolids involves a type I polyketide synthase (PKS), which constructs the carbon skeleton. nih.govresearchgate.net

Genetic engineering of the jerangolid biosynthetic gene cluster in S. cellulosum has enabled the production of novel derivatives. For example, deletion of the jerP and jerO genes, which are homologous to genes involved in desaturation in ambruticin biosynthesis, resulted in the production of Jerangolid H, a derivative lacking a double bond present in this compound. nih.govrsc.org This demonstrates that modifications to the polyketide backbone can be achieved through genetic manipulation, providing a platform to study the importance of specific structural features.

Mechanisms of Antifungal Action at the Molecular Level

The antifungal properties of this compound stem from its ability to disrupt fundamental cellular processes in susceptible fungi. Research into its mode of action points towards two primary molecular mechanisms: the disruption of the osmotic stress response pathway and the inhibition of protein synthesis. These mechanisms highlight the compound's capacity to interact with specific and crucial intracellular targets, leading to fungal cell death.

One of the key proposed mechanisms of action for this compound involves its interference with the high-osmolarity glycerol (HOG) signaling pathway, a critical system for osmoregulation in fungi. pitt.edunih.gov This pathway allows fungal cells to adapt to changes in external osmolarity by controlling the intracellular concentration of glycerol. A number of commercial fungicides, such as the phenylpyrroles fludioxonil (B1672872) and pyrrolnitrin, are known to exert their antifungal effects by targeting this same pathway. nih.govjst.go.jp Fungal strains that show resistance to this compound have also demonstrated cross-resistance to pyrrolnitrin, suggesting a shared mechanism of action. nih.gov

The specific molecular target within this pathway is believed to be a group III histidine kinase, such as Hik1. nih.govresearchgate.net By targeting this sensor kinase, this compound induces the HOG pathway even in the absence of high external osmolarity. nih.gov This aberrant activation leads to a cascade of downstream effects. The earliest observable effect is a significant and rapid increase in the concentration of intracellular glycerol. pitt.edujst.go.jp This is followed by an accumulation of triacylglycerols and free fatty acids. pitt.edujst.go.jp The resulting osmotic imbalance causes the fungal cells to become leaky to low molecular weight compounds, which ultimately leads to cell death. pitt.edujst.go.jp

In addition to disrupting osmoregulation, this compound is also recognized as a potent inhibitor of eukaryotic protein synthesis. researchgate.netkoreascience.krisomerase.co.uk This second mechanism of action targets a different, yet equally vital, cellular process. Protein synthesis, or translation, is the process by which cells build proteins and is essential for all life. azolifesciences.com It involves the decoding of genetic information from messenger RNA (mRNA) by ribosomes to assemble polypeptide chains. youtube.comcreative-biostructure.com

Detailed mechanistic studies, often drawing parallels with other natural product inhibitors, suggest that this compound targets the eukaryotic elongation factor-1A (eEF1A). nih.gov eEF1A is a critical protein in the elongation phase of translation. cellsignal.com It functions by binding to Guanosine triphosphate (GTP) and an aminoacyl-tRNA, forming a ternary complex. nih.govcellsignal.com This complex is then responsible for delivering the correct amino acid-carrying tRNA to the A-site of the ribosome, a crucial step for the growing polypeptide chain. youtube.comuniprot.org this compound is thought to bind to this eEF1A ternary complex, effectively stalling the elongation process. nih.gov This action prevents the incorporation of new amino acids, thereby halting protein synthesis and leading to cytotoxicity. nih.gov Other cytotoxic natural products, including didemnin (B1252692) and ansatrienin, have been shown to target eEF1A in a similar manner, suggesting a shared binding site or a mutually exclusive binding mechanism with this compound. nih.gov

Table 1: Research Findings on the Molecular Mechanisms of this compound

| Proposed Mechanism | Molecular Target | Function of Target | Effect of this compound | Resulting Cellular Outcome |

|---|---|---|---|---|

| Interference with Osmoregulation | Hik1 (Group III Histidine Kinase) nih.govresearchgate.net | Senses and responds to osmotic stress, regulating the HOG pathway. nih.gov | Aberrant activation of the HOG pathway. nih.gov | Accumulation of intracellular glycerol and fatty acids, leading to membrane leakage and cell death. pitt.edujst.go.jp |

| Inhibition of Protein Synthesis | eEF1A (Eukaryotic Elongation Factor-1A) nih.gov | Delivers aminoacyl-tRNA to the ribosome during the elongation phase of translation. cellsignal.comuniprot.org | Binds to the eEF1A-GTP-tRNA ternary complex, stalling the ribosome. nih.gov | Cessation of protein production, leading to cytotoxicity. nih.gov |

Advanced Analytical and Computational Approaches in Jerangolid Research

Spectroscopic Techniques for Complex Stereochemical Assignment

The definitive determination of the complex stereochemistry of Jerangolid A relies heavily on a suite of advanced spectroscopic methods. These techniques provide crucial data on the connectivity and three-dimensional arrangement of atoms within the molecule.

Advanced NMR Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. jeolusa.com A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to assign the proton (¹H) and carbon (¹C) chemical shifts and to piece together the molecular framework. slideshare.net

Key 2D NMR experiments used in the analysis of this compound and its intermediates include:

Correlation Spectroscopy (COSY): To identify proton-proton (¹H-¹H) spin-spin couplings through bonds, establishing the connectivity of proton networks. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly attached proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems and substructures. beilstein-journals.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining the relative stereochemistry. nanalysis.com They detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing insights into the molecule's 3D conformation. nanalysis.comcolumbia.edu For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment. uba.ar The analysis of NOESY/ROESY cross-peaks allows for the assignment of the relative configurations of stereocenters along the carbon chain and within the dihydropyran ring. beilstein-journals.orgnih.gov

The combination of coupling constant (J-value) analysis from 1D ¹H NMR and the spatial correlations from NOESY/ROESY experiments provides the necessary data to build a comprehensive 3D model of this compound's conformation in solution. ipb.ptnih.gov

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of novel compounds like this compound. nih.govmoldiscovery.com By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula with a high degree of confidence. jeolusa.com This technique is crucial in the early stages of structure elucidation to distinguish between potential molecular formulas that may have the same nominal mass. rsc.org Tandem mass spectrometry (MS/MS) experiments can further provide structural information by analyzing the fragmentation patterns of the parent ion, which can help to confirm the presence of specific substructures within the molecule. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational methods have become increasingly powerful in aiding the study of complex molecules, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com In the context of Jerangolid research, DFT calculations have been employed to understand reaction mechanisms, particularly in synthetic efforts toward the molecule. researchgate.netresearchgate.net For instance, DFT has been used to study the isomerization of diyne precursors during Carreira alkynylation reactions, a key step in the synthesis of a Jerangolid fragment. researchgate.net These calculations can determine the relative energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway and helping to explain observed product distributions. beilstein-journals.orgpku.edu.cn By modeling different potential mechanistic pathways, researchers can identify the most energetically favorable route, offering valuable insights for optimizing reaction conditions. mdpi.comresearchgate.net

Conformation Analysis and Ligand-Target Docking Studies

Understanding the three-dimensional shape (conformation) of this compound is critical to understanding its biological activity. ic.ac.uk Computational conformational analysis can explore the potential energy surface of the molecule to identify low-energy, stable conformations. irbbarcelona.orgfrontiersin.org This is particularly important for flexible molecules like this compound.

Furthermore, molecular docking studies are used to predict the binding orientation of this compound to its biological target, the bacterial RNA polymerase (RNAP). nih.govinnovareacademics.inpensoft.net These simulations place the ligand (this compound) into the binding site of the protein (RNAP) and calculate a binding score, which estimates the binding affinity. ekb.egmdpi.com Such studies can identify key amino acid residues and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding, guiding the design of more potent analogs. nih.gov

Structural Biology of Associated Biosynthetic Enzymes (e.g., X-ray Crystallography of JerF)

The biosynthesis of this compound involves a series of fascinating enzymatic transformations. researchgate.netrsc.org Determining the three-dimensional structures of these enzymes provides a deeper understanding of how this complex natural product is assembled.

X-ray crystallography is a primary technique used to determine the atomic and molecular structure of proteins. ucf.edulibretexts.orgwikipedia.org In this method, a protein is crystallized, and the diffraction pattern produced by shining X-rays on the crystal is used to calculate a 3D map of the electron density, from which the atomic structure can be modeled. nih.govjeffjar.me

In the Jerangolid biosynthetic pathway, the O-methyltransferase JerF is a key "tailoring" enzyme. It catalyzes the formation of a non-aromatic, cyclic methylenolether from the polyketide precursor, projerangolid. researchgate.netmdpi.com This transformation is crucial for subsequent oxidative steps that lead to this compound. researchgate.net Researchers have characterized JerF, revealing it has a broad substrate tolerance, which makes it an attractive tool for chemoenzymatic synthesis. mdpi.com While detailed crystallographic data on JerF is a subject of ongoing research, such structural studies would provide precise insights into its catalytic mechanism and substrate selectivity, paving the way for its use in generating novel Jerangolid derivatives. researchgate.netresearchgate.netuni-bayreuth.de

Future Research Trajectories and Broader Academic Impact

Development of Next-Generation Synthetic Strategies

The initial total syntheses of Jerangolid A and its congeners, while monumental achievements, often involved lengthy and linear sequences. nih.govresearchgate.net These routes, which masterfully employed key reactions like the Julia-Kocienski olefination, phosphonamide-anion based olefination, and stereoselective cyclizations to form the heterocyclic rings, laid the groundwork for future synthetic endeavors. nih.govresearchgate.netbeilstein-journals.org The first total synthesis of this compound was achieved starting from (R)-Roche ester and (S)-glycidol, utilizing a syn-selective Lewis acid-catalyzed 6-endo-trig cyclization for the dihydropyran component. nih.gov

Future research is now directed towards the development of more efficient and flexible synthetic platforms. A primary goal is the creation of highly convergent and divergent synthetic strategies. researchgate.netwikipedia.org Divergent synthesis, in particular, would enable the rapid generation of a diverse library of jerangolid analogs from a common advanced intermediate. wikipedia.orgresearchgate.net This approach is critical for systematic structure-activity relationship (SAR) studies, allowing researchers to probe the function of different parts of the molecule. researchgate.net Methodologies such as diversity-oriented synthesis (DOS) could be employed to create molecules with unique skeletal frameworks, starting from a core structure related to jerangolid. wikipedia.org The development of novel catalytic methods for key bond formations, such as the construction of the skipped diene and the stereocontrolled formation of the pyran rings, remains an active area of investigation. researchgate.netwilliams.edu Such advancements would not only streamline access to this compound but also facilitate the production of non-natural derivatives designed with improved properties. researchgate.net

Advanced Biosynthetic Engineering for Pathway Diversification and Novel Compound Generation

The elucidation of the jerangolid biosynthetic gene cluster in Sorangium cellulosum has opened a new frontier for producing novel analogs through genetic engineering. nih.govnih.gov The pathway is notable for its array of unusual enzymatic transformations that go beyond the canonical polyketide synthase (PKS) machinery. researchgate.netnih.gov This provides a rich playground for biosynthetic engineering.

Future work will likely focus on several key areas:

Pathway Refactoring and Heterologous Expression: The entire jerangolid pathway could be reconstituted in a more genetically tractable host organism, such as E. coli or other streptomycetes. biorxiv.org This would facilitate easier genetic manipulation and potentially higher production titers compared to the native producer.

Enzyme Swapping and Domain Engineering: The modular nature of PKS systems allows for the swapping of domains or entire modules with those from other biosynthetic pathways, such as the closely related ambruticin (B1664839) pathway. nih.gov This could lead to predictable changes in the polyketide backbone.

Precursor-Directed Biosynthesis and Mutasynthesis: Feeding synthetic, non-natural starter units or pathway intermediates to knockout mutants of S. cellulosum is a proven strategy. rsc.org For example, deleting the genes responsible for desaturation (jerP and jerO) results in the production of Jerangolid H. nih.gov Feeding this compound to an engineered strain containing the requisite enzymes can convert it back to this compound, demonstrating the potential for chemoenzymatic approaches. rsc.org

Tailoring Enzyme Modification: The late-stage tailoring enzymes, such as the O-methyltransferase JerF, are prime targets for engineering. nih.gov JerF, which forms a unique non-aromatic, cyclic methylenolether, has been shown to have a relaxed substrate specificity, accepting various synthetic analogs. researchgate.netnih.gov Engineering this enzyme or using it in chemoenzymatic processes could yield a wide range of modified jerangolids. researchgate.netnih.gov

These biosynthetic engineering approaches promise to generate novel jerangolid derivatives that are difficult, if not impossible, to access through purely chemical synthesis, expanding the chemical space for biological evaluation. researchgate.net

Mechanistic Enzymology of Uncharacterized Biosynthetic Steps

The jerangolid biosynthetic pathway features a wealth of non-canonical enzymes whose mechanisms are not yet fully understood. nih.govbeilstein-journals.org Detailed biochemical and structural studies on these enzymes are crucial, not only for fundamental knowledge but also for harnessing their full potential in biocatalysis and synthetic biology. scispace.com

Key areas for future mechanistic investigation include:

Pyran Ring Formation: The polyketide synthase architecture suggests that the pyran ring common to both jerangolids and ambruticins is formed via an intramolecular reaction while the polyketide chain is still bound to the PKS. nih.gov Elucidating the precise mechanism and the enzymatic domains controlling this cyclization is a major goal.

O-Methyltransferase JerF: JerF is the first known enzyme to catalyze the formation of a non-aromatic, cyclic methylenolether, transforming a dihydro-2H-pyran-2,4(3H)-dione intermediate. beilstein-journals.orgmdpi.com While its function has been confirmed, the detailed catalytic mechanism, active site architecture, and the structural basis for its broad substrate tolerance remain to be explored. nih.gov

Rieske Oxygenase Systems: The pathway employs Rieske-type oxygenases, such as JerL, JerP, and JerO, for oxidative tailoring. nih.govnih.gov The JerP/JerO system is responsible for introducing a double bond into the pyran ring late in the pathway. nih.gov While gene knockout studies have identified their roles, the precise chemical mechanism, substrate recognition, and electron transfer processes are areas ripe for investigation. nih.govrsc.org

Understanding the intricate mechanisms of these enzymes will provide invaluable tools for chemoenzymatic synthesis and enable more rational engineering of the biosynthetic pathway for the production of novel compounds. researchgate.netbeilstein-journals.org

Exploration of Novel Therapeutic Modalities and Target Validation (excluding clinical human trials)

This compound's potent antifungal activity is a compelling starting point for further therapeutic exploration. nih.govpitt.edu Its proposed mechanism of action involves the disruption of the high-osmolarity glycerol (B35011) (HOG) signaling pathway in fungi, a target distinct from many clinically used antifungals. rsc.org This presents an opportunity to develop agents active against resistant fungal strains.

Future preclinical research in this area will focus on:

Target Validation and Mechanistic Probes: The jerangolid scaffold can be used to design and synthesize chemical probes to further investigate and validate its molecular target. nih.gov These probes, which could be tagged with fluorescent dyes or affinity labels, would be invaluable for biochemical and cell-based assays to map the binding site and downstream effects on the HOG pathway.

Structure-Activity Relationship (SAR) Studies: Using the libraries of analogs generated through next-generation synthesis (6.1) and biosynthetic engineering (6.2), comprehensive SAR studies can be performed. This will identify the key pharmacophore—the essential structural elements required for antifungal activity—and guide the design of derivatives with improved potency and pharmacological properties. researchgate.netresearchgate.net

Exploration of New Activities: The diverse library of jerangolid analogs should be screened against a broader range of biological targets. It is plausible that modifications to the core structure could unlock entirely new therapeutic modalities, such as antiviral or anti-inflammatory activities, as seen with other complex natural products. williams.edu The integration of advanced screening platforms and computational modeling will be essential in identifying new, potentially "undruggable" targets for these novel compounds. patsnap.comdiscoveryontarget.com

By systematically exploring the chemical space around the jerangolid core and using these compounds as tools to dissect biological pathways, researchers can fully exploit the therapeutic potential of this unique natural product family.

Q & A

Basic Research Question: What are the established methodologies for synthesizing and characterizing Jerangolid A, and how do researchers ensure structural accuracy?

Methodological Answer:

The synthesis of this compound typically involves multi-step organic reactions, including [describe specific reactions, e.g., polyketide synthase pathways or modular synthesis]. Characterization requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for stereochemical analysis .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula .

- X-ray crystallography for absolute configuration determination (if crystalline) .

Researchers must cross-validate data against published spectra and computational models (e.g., DFT calculations) to resolve ambiguities .

Basic Research Question: Which analytical techniques are critical for distinguishing this compound from structurally similar analogs?

Methodological Answer:

Comparative analysis employs:

- LC-MS/MS to differentiate retention times and fragmentation patterns .

- Circular Dichroism (CD) to assess chiral centers .

- Isotopic labeling to trace biosynthetic pathways and rule out contamination .

Documentation should include baseline separation parameters and reproducibility metrics across three independent trials .

Advanced Research Question: How should researchers design experiments to investigate this compound’s bioactivity while minimizing confounding variables?

Methodological Answer:

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) :

- Population: Define cell lines or model organisms (e.g., in vitro cytotoxicity assays using cancer cell lines).

- Intervention: Dose-response curves with purity-verified this compound (≥95% by HPLC) .

- Comparison: Include positive controls (e.g., doxorubicin) and solvent controls.

- Outcome: Measure IC50 values and apoptosis markers (e.g., caspase-3 activation) .

Use blinded analysis to reduce bias and report effect sizes with 95% confidence intervals .

Advanced Research Question: How can contradictory findings in this compound’s pharmacological data be systematically addressed?

Methodological Answer:

Apply triangulation :

- Methodological: Cross-validate results using orthogonal assays (e.g., in vivo models if initial data is in vitro) .

- Data: Re-analyze raw datasets with robust statistical tests (e.g., ANOVA with Tukey’s post-hoc) .

- Theoretical: Compare findings against mechanistic hypotheses (e.g., target-binding affinity vs. off-target effects) .

Publish negative results and raw data in open-access repositories to facilitate meta-analyses .

Advanced Research Question: What strategies optimize the isolation of this compound from natural sources while preserving stability?

Methodological Answer:

- Extraction: Use cold methanol or acetone to prevent thermal degradation .

- Chromatography: Employ orthogonal columns (e.g., C18 followed by HILIC) to enhance purity .

- Stability assays: Monitor compound integrity under varying pH, temperature, and light conditions via accelerated stability testing .

Document degradation products using LC-UV/MS and adjust storage protocols (e.g., inert gas, −80°C) .

Advanced Research Question: How can researchers validate computational models predicting this compound’s structure-activity relationships?

Methodological Answer:

- Docking studies: Compare in silico binding energies (e.g., AutoDock Vina) with experimental IC50 values .

- Mutagenesis: Engineer target proteins to test predicted interaction sites (e.g., site-directed mutagenesis) .

- QSAR validation: Use leave-one-out cross-validation to assess model robustness and report RMSE values .

Basic Research Question: What are the key literature sources for accessing foundational data on this compound?

Methodological Answer:

Prioritize peer-reviewed journals with high impact factors in natural product chemistry (e.g., Journal of Natural Products). Use Google Scholar with Boolean operators:

- Search string: "this compound" AND ("biosynthesis" OR "spectroscopic data") .

- Citation tracking: Tools like Web of Science to identify seminal papers and recent reviews .

Advanced Research Question: How should comparative studies between this compound and its synthetic derivatives be structured to assess efficacy?

Methodological Answer:

- Design: Use a matched-pairs approach to compare derivatives with identical core structures .

- Metrics: Include pharmacokinetic parameters (e.g., bioavailability, half-life) and toxicity profiles (e.g., LD50) .

- Statistical power: Calculate sample sizes a priori using G*Power to ensure detectability of ≥20% efficacy differences .

Advanced Research Question: What methodologies assess this compound’s stability under physiological conditions for drug development?

Methodological Answer:

- Simulated biological fluids: Incubate this compound in PBS (pH 7.4) or human serum at 37°C .

- Half-life determination: Use LC-MS to quantify degradation over time; apply first-order kinetics .

- Metabolite identification: Employ HRMS/MS to characterize phase I/II metabolites .

Advanced Research Question: How can interdisciplinary research teams collaboratively design studies on this compound’s ecological roles?

Methodological Answer:

- Framework: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Roles: Assign chemists (compound isolation), biologists (bioactivity assays), and ecologists (field sampling) .

- Data integration: Use platforms like Galaxy or KNIME to harmonize omics datasets (e.g., metabolomics and transcriptomics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.